
(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a hydroxyl group and a pyrimidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine rings are modified with various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Boranes.
Substitution Products: Various substituted piperidine and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both piperidine and pyrimidine rings suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as inhibitors of specific enzymes or receptors. The boronic acid group is known to form reversible covalent bonds with active site residues, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target protein. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4,6-dichloropyrimidine and 2-aminopyrimidine share structural similarities with (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid.
Piperidine Derivatives: Compounds such as 4-hydroxypiperidine and 1-benzylpiperidine are structurally related to the piperidine moiety of the compound.
Uniqueness
What sets this compound apart is the presence of both a boronic acid group and a hydroxyl-substituted piperidine ring. This unique combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Biological Activity
(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H17BN4O, and it features a boronic acid moiety that is often associated with various biological interactions. The presence of the hydroxypiperidine and pyrimidine rings contributes to its unique pharmacological profile.
- Inhibition of Enzymatic Activity : Boronic acids are known to act as reversible inhibitors for certain enzymes, particularly serine proteases and β-lactamases. This inhibition occurs through the formation of covalent bonds with the active site serine residues, leading to a decrease in enzymatic activity .
- Binding Affinity : The binding affinity of boronic acids, including this compound, can be influenced by structural modifications. Studies indicate that substituents on the aromatic ring can significantly affect the pKa values and binding constants with biologically relevant diols, enhancing their effectiveness as enzyme inhibitors .
Antimicrobial Properties
Recent studies have highlighted the potential use of boronic acids in combating bacterial infections. For instance, this compound has shown efficacy against extended-spectrum β-lactamase (ESBL) producing strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. The compound enhances the detection of these resistant strains by acting as an inhibitor in phenotypic confirmatory tests .
Case Studies
- Study on ESBL Detection : A study evaluated the effectiveness of various boronic acids, including this compound, in improving the sensitivity of ESBL detection methods. The results indicated that the inclusion of boronic acids significantly increased the detection rates compared to traditional methods .
- Sensing Applications : Research has demonstrated that boronic acids can serve as effective sensors for saccharides and glycoproteins. This property is attributed to their ability to form reversible complexes with diols, which is crucial for applications in biosensing technologies .
Table 1: Biological Activity Summary
Structure-Activity Relationships
The biological activity of this compound can be optimized through structural modifications. For example, varying substituents on the pyrimidine ring can enhance binding affinity and selectivity towards target enzymes.
Q & A
Q. What are the established synthetic routes for preparing (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid, and what challenges arise during purification?
Basic Research Focus
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, where halogenated pyrimidine precursors react with bis(pinacolato)diboron. A key intermediate involves substituting a halogen (e.g., chlorine) at the pyrimidine C5 position with a boronic ester group. Post-synthesis, purification often requires chromatography or recrystallization due to byproducts from incomplete coupling or boronic acid self-condensation. Pinacol ester protection (e.g., (2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)boronic acid, pinacol ester) is frequently used to stabilize the boronic acid during synthesis, as seen in analogous compounds .
Q. How can researchers characterize the structural integrity and purity of this boronic acid derivative?
Basic Research Focus
Liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) are critical. LCMS confirms molecular weight (e.g., [M+H]+ peaks for boronic esters and free acids), while ¹¹B NMR identifies boron environments. For example, boronic acids typically show ¹¹B NMR shifts near 30 ppm. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (FTIR) further validate functional groups like the hydroxypiperidine ring and boronic acid moiety. Purity assessment via HPLC with UV detection at 254 nm is recommended, as impurities from incomplete coupling reactions (e.g., residual halogenated precursors) are common .
Q. What strategies optimize Suzuki-Miyaura coupling efficiency using this boronic acid in complex heterocyclic systems?
Advanced Research Focus
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient pyrimidines.
- Base choice : K₂CO₃ or CsF in biphasic systems (toluene/water) to stabilize the boronate intermediate.
- Temperature control : 80–100°C to balance reaction rate and boronic acid stability.
- Protection/deprotection : Use of pinacol esters to prevent protodeboronation. Challenges include steric hindrance from the 4-hydroxypiperidine group, which may necessitate longer reaction times or excess aryl halide partners. LCMS monitoring is advised to track intermediate formation .
Q. How does pH and solvent polarity affect the stability and reactivity of this boronic acid?
Advanced Research Focus
- Aqueous stability : Boronic acids form reversible boroxines in anhydrous conditions but hydrolyze to boronate esters in basic aqueous media (pH > 8). The hydroxypiperidine group may enhance water solubility but could also participate in intramolecular H-bonding, affecting reactivity.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the boronate anion, improving coupling efficiency. In contrast, protic solvents (MeOH, EtOH) may promote protodeboronation. Stability studies in buffered solutions (pH 4–10) using UV-Vis or NMR can quantify degradation kinetics .
Q. What computational methods predict the electronic properties and reactivity of this compound?
Advanced Research Focus
Density functional theory (DFT) with basis sets like STO-3G or B3LYP/6-31G(d) calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps (e.g., ~5.85 eV in similar boronic acids) correlate with chemical stability.
- Natural bond orbital (NBO) analysis : Identifies charge distribution, highlighting nucleophilic (hydroxypiperidine oxygen) and electrophilic (boron) sites.
- Reduced density gradient (RDG) : Maps non-covalent interactions (e.g., hydrogen bonds between B(OH)₂ and pyrimidine N) that influence crystal packing or ligand-receptor binding .
Q. How can researchers design assays to study this compound’s interactions with biomolecules (e.g., sugars or proteins)?
Advanced Research Focus
- Fluorescent displacement assays : Competitive binding with dyes (e.g., Alizarin Red S) quantifies affinity for diols (e.g., saccharides).
- Surface plasmon resonance (SPR) : Immobilize the boronic acid on gold chips to measure real-time binding kinetics with glycoproteins.
- High-throughput screening : Multiwell plates functionalized with boronic acid arrays (e.g., benzyl viologen derivatives) enable parallel analysis of binding specificity .
Q. How should researchers address contradictions in catalytic activity data across different studies?
Data Contradiction Analysis
Discrepancies in yields or side products may stem from:
- Trace moisture : Boronic acids are hygroscopic; rigorously anhydrous conditions are critical.
- Metal impurities : Residual Pd from coupling reactions can catalyze undesired pathways. Chelating resins (e.g., SiliaBond® Thiol) improve purity.
- Substrate electronic effects : Electron-withdrawing groups on coupling partners (e.g., nitro substituents) may alter reaction pathways. Systematic DOE (design of experiments) with controlled variables (temperature, catalyst loading) isolates key factors .
Properties
Molecular Formula |
C10H16BN3O3 |
---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
[2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-9(11(16)17)6-12-10(13-7)14-4-2-8(15)3-5-14/h6,8,15-17H,2-5H2,1H3 |
InChI Key |
BFCIOWWMOZCUPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2CCC(CC2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.